![molecular formula C29H30O6 B12588061 2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) CAS No. 639007-14-0](/img/structure/B12588061.png)
2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) is a complex organic compound characterized by its unique structure, which includes three oxirane (epoxide) groups attached to a central ethane-1,1,1-triyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) typically involves the reaction of a trisphenol derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Trisphenol derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane rings.
Procedure: The trisphenol derivative is dissolved in a suitable solvent, and epichlorohydrin is added dropwise. The mixture is stirred at an elevated temperature to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) has a wide range of applications in scientific research:
Polymer Science: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Chemistry: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in cross-linking processes, where the compound forms three-dimensional networks, enhancing the mechanical properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine: Similar triyl core but with pyridine groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(phenol): Contains phenol groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(benzene-4,1-diyl): Similar structure but with benzene rings.
Uniqueness
The uniqueness of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) lies in its three oxirane groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong and durable materials, such as advanced polymers and coatings.
Propriétés
Numéro CAS |
639007-14-0 |
|---|---|
Formule moléculaire |
C29H30O6 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
2-[[2-[1,1-bis[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C29H30O6/c1-29(23-8-2-5-11-26(23)33-17-20-14-30-20,24-9-3-6-12-27(24)34-18-21-15-31-21)25-10-4-7-13-28(25)35-19-22-16-32-22/h2-13,20-22H,14-19H2,1H3 |
Clé InChI |
OSESZSRPDCSMIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1OCC2CO2)(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)
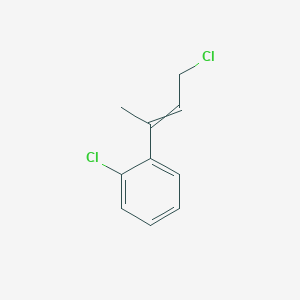
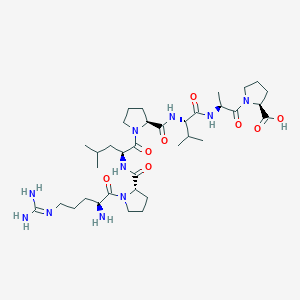
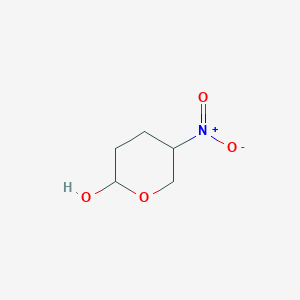
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

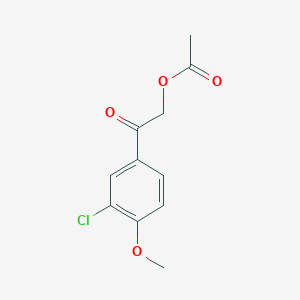
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
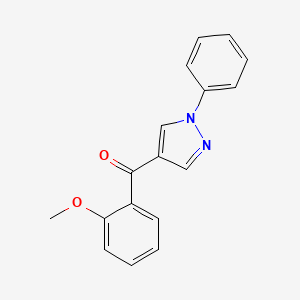
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
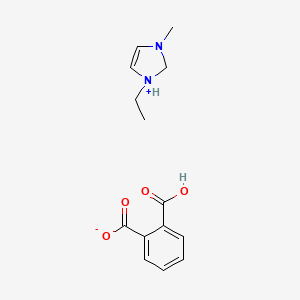

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
